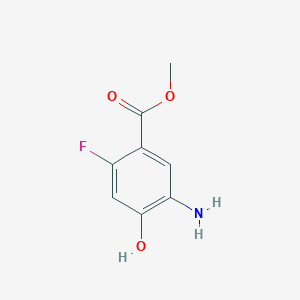

Methyl 5-amino-2-fluoro-4-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is a chemical compound that can be used in the preparation of other compounds . It has a molecular weight of 185.15 .

Synthesis Analysis

“this compound” can be used as an intermediate in the synthesis of other compounds . For example, it can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester, an amino group, a fluoro group, and a hydroxy group .

Chemical Reactions Analysis

As an intermediate, “this compound” can participate in various chemical reactions to form other compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 185.15 .

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor for Al3+ Detection

Methyl 5-amino-2-fluoro-4-hydroxybenzoate derivatives have been utilized in the development of fluorescent sensors. A study by Ye et al. (2014) demonstrates the use of an o-aminophenol-based fluorogenic chemosensor for highly selective and sensitive detection of Al3+ ions. This sensor shows potential for bio-imaging applications in detecting Al3+ in human cervical cancer cells (Ye et al., 2014).

Potential PET Cancer Imaging Agents

This compound derivatives have been explored as potential PET cancer imaging agents. Wang et al. (2006) synthesized carbon-11 labeled fluorinated 2-arylbenzothiazoles, which exhibit inhibitory activity against various cancer cell lines and may serve as probes for imaging tyrosine kinase in cancers (Wang et al., 2006).

Bioactivation of Antitumor Molecules

Research by Wang and Guengerich (2012) indicates the involvement of cytochrome P450s in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, which contain the benzothiazole pharmacophore with potent antitumor properties. The study explores the biotransformation pathways and the role of cytochrome P450s in mediating bioactivation to reactive intermediates (Wang & Guengerich, 2012).

Antibiotic Biosynthesis

Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor related to this compound, for studies in antibiotic biosynthesis. These compounds are essential for the synthesis and study of several important classes of antibiotics (Becker, 1984).

Single Crystal Analysis

A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a compound structurally related to this compound, provides insight into its single crystal structure, intermolecular interactions, and pharmaceutical activity. This research contributes to the understanding of the molecular determinants underlying the pharmaceutical activity of related molecules (Sharfalddin et al., 2020).

Ligand-Receptor Interactions

The investigation of ligand-receptor interactions using fluorescence correlation spectroscopy with different fluorophores, as studied by Wohland et al. (1999), provides evidence for the binding properties of fluorinated compounds, including those related to this compound. This study contributes to the understanding of the interactions and binding properties of these compounds (Wohland et al., 1999).

Safety and Hazards

“Methyl 5-amino-2-fluoro-4-hydroxybenzoate” is classified as a hazardous substance. It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .

Wirkmechanismus

Biochemical Pathways

Methyl 5-amino-2-fluoro-4-hydroxybenzoate may affect various biochemical pathways . The exact pathways and their downstream effects are currently unknown and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

methyl 5-amino-2-fluoro-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNVSHNAMHLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)

![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)